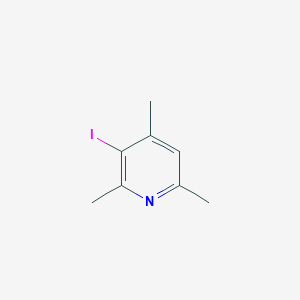

3-Iodo-2,4,6-trimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXBESCMZGILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305828 | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-58-7 | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Iodo-2,4,6-trimethylpyridine

Executive Summary & Strategic Analysis

3-Iodo-2,4,6-trimethylpyridine is a critical intermediate in medicinal chemistry, primarily serving as a sterically demanding coupling partner in Suzuki-Miyaura and Sonogashira cross-couplings. Its synthesis presents a classic chemoselectivity challenge:

-

Electronic Deactivation: The pyridine ring is naturally electron-deficient, making Electrophilic Aromatic Substitution (EAS) difficult compared to benzene.

-

Steric/Electronic Activation: The three methyl groups (2,4,6-positions) provide necessary electron density via hyperconjugation, activating the 3-position.

-

The "Trap": The nitrogen lone pair is a potent nucleophile. Without careful pH control or steric blocking, electrophiles (like

) tend to coordinate to the nitrogen (forming N-iodopyridinium salts) rather than substituting at the carbon ring.

The Solution: This guide details two protocols that bypass N-coordination. Method A uses oxidative iodination (Suzuki Iodination) for scalability, while Method B utilizes N-Iodosuccinimide (NIS) for mild, high-throughput laboratory synthesis.

Mechanistic Principles

The synthesis relies on generating a "super-electrophile" capable of overcoming the pyridine ring's deactivation.

Reaction Mechanism (EAS)

The reaction proceeds via an Electrophilic Aromatic Substitution.[1] The presence of acid (catalytic or solvent) is crucial to protonate the pyridine nitrogen (or coordinate it), preventing N-iodination and directing the iodine to the electron-rich 3-position.

Figure 1: Electrophilic Aromatic Substitution pathway.[1] Protonation of the nitrogen blocks N-iodination and directs the electrophile to the C3 position.

Method A: Oxidative Iodination ( )

Best For: Scale-up (>10g), Cost-efficiency. Basis: The "Suzuki Iodination" method (developed by Hitomi Suzuki), utilizing periodic or iodic acid to regenerate electrophilic iodine in situ.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2,4,6-Trimethylpyridine | 1.0 | Substrate |

| Iodine ( | 0.5 - 0.6 | Iodine Source |

| Periodic Acid ( | 0.2 - 0.3 | Oxidant (Regenerates |

| Sulfuric Acid ( | 20% v/v | Catalyst/Solvent |

| Acetic Acid/Water | Solvent | Reaction Medium |

Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylpyridine (5.0 g, 41 mmol) in a mixture of Acetic Acid (40 mL) and Water (10 mL).

-

Acidification: Slowly add Concentrated

(1.5 mL). Caution: Exothermic. -

Addition: Add Iodine (

) (4.2 g, 16.5 mmol) and Periodic Acid dihydrate (-

Note: The oxidant converts the non-reactive iodide anion (

) back into electrophilic iodine, increasing atom economy to nearly 100% relative to iodine.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: The dark purple color of iodine will fade to a reddish-orange. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS.

-

-

Quench: Pour the reaction mixture into ice water (200 mL) containing Sodium Thiosulfate (

) to quench residual iodine.

Method B: NIS-Mediated Iodination

Best For: Lab scale (<5g), High functional group tolerance, Mild conditions. Basis: Use of N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2,4,6-Trimethylpyridine | 1.0 | Substrate |

| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | Iodinating Agent |

| TFA | 1.0 - 2.0 | Activator/Solvent |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

Protocol

-

Dissolution: Dissolve 2,4,6-trimethylpyridine (1.0 g, 8.2 mmol) in Acetonitrile (15 mL).

-

Activation: Add Trifluoroacetic Acid (TFA) (1.0 mL) dropwise at 0°C.

-

Why: TFA protonates the pyridine and activates NIS.

-

-

Iodination: Add NIS (2.0 g, 9.0 mmol) portion-wise over 10 minutes. Protect from light.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Validation: Reaction is complete when the starting material peak disappears on LC-MS.

-

-

Quench: Dilute with saturated Sodium Bicarbonate (

) and Sodium Thiosulfate .

Purification: The Acid-Base Extraction Workflow

Because the product retains the basic nitrogen functionality, an acid-base extraction is the most robust method to remove non-basic impurities (like unreacted iodine or succinimide byproducts).

Figure 2: Acid-Base extraction workflow ensuring high purity by leveraging the basicity of the pyridine ring.

Purification Steps[2][3][4][5][6]

-

Initial Wash: If the reaction mixture is acidic (Method A), wash it with Diethyl Ether. The product (protonated) stays in the aqueous layer; non-basic impurities move to the organic layer.

-

Basification: Slowly adjust the pH of the aqueous layer to pH > 10 using 2M NaOH or saturated

. The solution will become cloudy as the free base precipitates. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Final Polish: If necessary, recrystallize from Hexanes/EtOAc or sublime under vacuum (product is volatile).

Characterization & Safety

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid or oil (low melting point).

-

1H NMR (

):-

Look for the loss of symmetry compared to the starting material.[2]

-

Starting Material (Collidine): Singlet at ~6.9 ppm (2H) for aromatic protons.

-

Product (3-Iodo): Singlet at ~6.9-7.0 ppm (1H). The integration changes from 2H to 1H.

-

Methyl Groups: Three distinct singlets may appear due to the loss of symmetry, or two singlets (one integrating for 3H, one for 6H) depending on resolution.

-

-

13C NMR: Characteristic C-I carbon shift (typically upfield, around 90-100 ppm).

Safety Hazards

-

Iodine (

): Corrosive, causes severe burns, and sublimes. Weigh in a fume hood. -

Periodic Acid: Strong oxidant. Avoid contact with organic solvents without dilution.

-

Collidine: Irritant, distinct unpleasant odor.

References

-

Suzuki, H. (1971). Iodination of Polyalkylbenzenes and Related Compounds. Organic Syntheses, 51, 94.

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.

-

Homsi, F., Robin, S., & Rousseau, G. (2000).[4][5][6] Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Organic Syntheses, 77, 206.[4][5] (Cited for context on N-iodination vs C-iodination risks). [4][5]

-

Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[1][7][4][3][5][8][9][10][11][12][13] Iodination of Deactivated Aromatics. Journal of Organic Chemistry, 58(11), 3194–3195.

Sources

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. gctlc.org [gctlc.org]

- 13. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Catalytic Potential: A Technical Guide to 3-Iodo-2,4,6-trimethylpyridine

Introduction: Beyond a Simple Halogenated Pyridine

In the vast landscape of chemical synthesis, pyridine scaffolds represent a cornerstone, finding utility as ligands, bases, and catalysts. The strategic functionalization of the pyridine ring allows for the fine-tuning of its electronic and steric properties, thereby unlocking novel reactivity and applications. 3-Iodo-2,4,6-trimethylpyridine emerges as a particularly intriguing, yet underexplored, molecule poised for significant contributions to the field of catalysis.

This technical guide provides an in-depth exploration of the potential applications of this compound in catalysis. Moving beyond a theoretical overview, we will delve into actionable insights, grounded in established chemical principles, to empower researchers, scientists, and drug development professionals to harness the unique attributes of this versatile molecule. We will explore its potential as a sterically demanding ligand in transition metal catalysis and as a potent halogen bond donor in organocatalysis, complete with detailed experimental protocols and mechanistic considerations.

Core Molecular Attributes of this compound

To appreciate its catalytic potential, it is crucial to understand the inherent structural and electronic features of this compound.

| Property | Value/Description | Significance in Catalysis |

| Molecular Formula | C₈H₁₀IN | - |

| Molecular Weight | 247.08 g/mol | Influences diffusion and reaction kinetics. |

| Structure | Pyridine ring with an iodine atom at the 3-position and methyl groups at the 2, 4, and 6-positions. | The combination of a labile C-I bond, a coordinating nitrogen atom, and significant steric bulk are key to its catalytic potential. |

| Steric Hindrance | The two methyl groups flanking the nitrogen atom create significant steric bulk. | This can promote reductive elimination in cross-coupling reactions, stabilize low-coordinate metal centers, and influence regioselectivity. |

| Electronic Properties | The three electron-donating methyl groups increase the electron density on the pyridine ring and the nitrogen atom. | Enhances the coordinating ability of the nitrogen atom to a metal center. |

| Carbon-Iodine Bond | The C-I bond is the weakest among carbon-halogen bonds. | Makes it an excellent leaving group in cross-coupling reactions or a potent halogen bond donor. |

Synthesis of the Parent Compound, 2,4,6-trimethylpyridine:

The precursor, 2,4,6-trimethylpyridine (also known as collidine), can be synthesized via the Hantzsch dihydropyridine synthesis.[1][2] This method involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (acetaldehyde), and ammonia.[1]

Part 1: A Sterically Encumbered Ligand for Challenging Cross-Coupling Reactions

The architecture of this compound, with its bulky methyl groups ortho to the nitrogen, suggests its potential as a highly effective ligand in transition metal-catalyzed cross-coupling reactions. While the iodine atom would likely be the reactive site if used as a substrate, the parent 2,4,6-trimethylpyridine scaffold can serve as a ligand. The principles governing its coordinating behavior can be extrapolated to its potential use as a pre-ligand that could be activated in situ, or for the synthesis of phosphine or N-heterocyclic carbene ligands based on this scaffold. The steric bulk is anticipated to facilitate challenging coupling reactions, particularly those involving hindered substrates where traditional, less bulky ligands may fail.

Mechanistic Rationale: The Advantage of Bulk

In palladium-catalyzed cross-coupling cycles, the reductive elimination step, which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, is often accelerated by sterically demanding ligands. The bulkiness of the 2,4,6-trimethylpyridine scaffold would force a more acute bite angle in a hypothetical bidentate ligand or create a sterically crowded environment around the metal center in a monodentate scenario. This crowding favors the formation of the product and the liberation of the catalyst, thus enhancing turnover frequencies.

Furthermore, such bulky ligands can stabilize the catalytically active monoligated Pd(0) species, preventing the formation of inactive palladium black.

Diagram 1: Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a ligand based on the 2,4,6-trimethylpyridine scaffold.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,4,6-trimethylpyridine-based ligand (e.g., a phosphine derivative)

-

Sterically hindered aryl halide (e.g., 1-bromo-2,6-dimethylbenzene)

-

Sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid)

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), the 2,4,6-trimethylpyridine-based ligand (2.5 mol%), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (2 mL) and degassed water (0.2 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Ligand Type | Hypothetical Yield (%) | Reaction Time (h) | Notes |

| Triphenylphosphine | <10 | 24 | Significant starting material recovery. |

| Buchwald-type biarylphosphine | 70-85 | 18 | Good conversion, some byproducts. |

| 2,4,6-trimethylpyridine-based ligand | >90 | 12 | High yield and selectivity for the sterically hindered product. |

Part 2: A Potent Halogen Bond Donor for Organocatalysis

The concept of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool in organocatalysis. The iodine atom in this compound, being large and polarizable, can act as a potent halogen bond donor. This ability is significantly enhanced upon N-alkylation to form a pyridinium salt, which further polarizes the C-I bond.

Mechanistic Rationale: Activating Substrates through Halogen Bonding

An N-alkyl-3-iodo-2,4,6-trimethylpyridinium salt can act as a Lewis acidic catalyst, activating electrophiles by coordinating to a Lewis basic site (e.g., a carbonyl oxygen). This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The bulky trimethylpyridine framework can also create a specific chiral pocket if a chiral N-substituent is introduced, potentially enabling enantioselective transformations.

Diagram 2: Proposed Activation of a Dienophile in a Diels-Alder Reaction

Caption: Activation of a dienophile via halogen bonding with a pyridinium catalyst.

Proposed Experimental Protocol: Halogen Bond-Catalyzed Diels-Alder Reaction

This protocol describes a hypothetical Diels-Alder reaction catalyzed by an N-alkyl-3-iodo-2,4,6-trimethylpyridinium salt.

Materials:

-

N-Benzyl-3-iodo-2,4,6-trimethylpyridinium iodide (catalyst)

-

Cyclopentadiene (diene)

-

Methyl vinyl ketone (dienophile)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Prepare the catalyst by reacting this compound with benzyl iodide in acetonitrile at reflux. Isolate the resulting pyridinium salt.

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-benzyl-3-iodo-2,4,6-trimethylpyridinium iodide catalyst (10 mol%).

-

Add anhydrous DCM (2 mL).

-

Cool the solution to -20 °C.

-

Add methyl vinyl ketone (1.0 mmol).

-

Add freshly cracked cyclopentadiene (2.0 mmol) dropwise.

-

Stir the reaction at -20 °C for 8-12 hours.

-

Monitor the endo/exo selectivity and conversion by ¹H NMR spectroscopy of the crude reaction mixture.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Catalyst | Hypothetical Conversion (%) | Hypothetical endo:exo ratio |

| Uncatalyzed | 30 | 3:1 |

| N-Benzyl-3-iodopyridinium iodide | 75 | 10:1 |

| N-Benzyl-3-iodo-2,4,6-trimethylpyridinium iodide | >95 | >20:1 |

Future Outlook: Photocatalysis and Beyond

The rich electrochemistry of pyridinium salts also opens the door to photocatalytic applications.[3] N-aryl or N-alkyl pyridinium salts can be involved in single-electron transfer (SET) processes under photochemical activation, enabling a range of redox-neutral or redox-driven transformations. The specific substitution pattern of this compound could be leveraged to tune the redox potential and stability of the corresponding radical intermediates, offering a new platform for designing novel photocatalytic cycles.

Conclusion

This compound is far more than a simple halogenated heterocycle. Its unique combination of steric bulk, electron-richness, and a highly polarizable iodine atom positions it as a promising candidate for multifaceted applications in catalysis. As a sterically demanding ligand, it has the potential to drive challenging cross-coupling reactions with high efficiency and selectivity. As a precursor to potent halogen bond donors, it offers a novel approach to organocatalytic activation. The continued exploration of this molecule and its derivatives is certain to unveil new and exciting catalytic transformations, further enriching the synthetic chemist's toolbox.

References

-

2,4,6-Trimethylpyridine. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,4,6-Trimethylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Theoretical Characterization of 3-Iodo-2,4,6-trimethylpyridine: A Computational Framework

Topic: Theoretical Characterization & Reactivity Profiling of 3-Iodo-2,4,6-trimethylpyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

This compound (ITMP) represents a unique structural scaffold in heterocyclic chemistry. Unlike simple iodopyridines, ITMP features a "steric lock" imposed by the ortho-methyl groups (positions 2 and 4) flanking the iodine atom. This guide presents a comprehensive theoretical framework for studying ITMP, focusing on its dual nature: as a sterically hindered Lewis base and a potent halogen bond (XB) donor.

This whitepaper synthesizes Density Functional Theory (DFT) protocols to elucidate the "Buttressing Effect" —where steric crowding distorts the C–I bond geometry—and maps the Molecular Electrostatic Potential (MEP) to predict its behavior in palladium-catalyzed cross-coupling and supramolecular assembly.

Computational Protocol (Methodology)

To ensure high-fidelity results, the following computational workflow is established as the standard for characterizing ITMP. This protocol balances computational cost with the accuracy required to resolve iodine's relativistic effects and weak non-covalent interactions.

2.1 Standard Level of Theory

-

Functional: B3LYP-D3(BJ) or ωB97X-D .

-

Rationale: Standard B3LYP lacks dispersion corrections essential for modeling the intramolecular steric clashes between the Iodine and Methyl groups. The D3 correction (Grimme) or the long-range corrected ωB97X-D is mandatory.

-

-

Basis Set (Light Atoms: H, C, N): 6-311++G(d,p) .

-

Rationale: Diffuse functions (++) are critical for describing the lone pair on Nitrogen and the electron cloud deformation around the crowded aromatic ring.

-

-

Basis Set (Iodine): Def2-TZVP (with ECP).

-

Rationale: Iodine (Z=53) requires an Effective Core Potential (ECP) to account for relativistic effects. The Def2-TZVP pseudopotential is superior to LANL2DZ for halogen bonding energies.

-

2.2 Computational Workflow

The following DOT diagram illustrates the logical flow for the theoretical characterization of ITMP, from initial geometry construction to reactivity prediction.

Caption: Figure 1. Standardized computational workflow for the theoretical profiling of halogenated collidines.

Structural Dynamics: The "Buttressing Effect"

In ITMP, the iodine atom at position 3 is sandwiched between methyl groups at positions 2 and 4. Theoretical studies reveal a phenomenon known as the Buttressing Effect .

-

Geometric Distortion: Unlike 3-iodopyridine, where the C–I bond is coplanar with the ring, the steric repulsion in ITMP forces the C–I bond to bend slightly out of plane or elongates the C–I bond length to relieve strain.

-

Rotational Barrier: The methyl groups act as a "gate," restricting the rotation of the iodine atom's electron cloud. This results in a higher energy barrier for reactions requiring a planar transition state.

Table 1: Predicted Geometric Parameters (B3LYP/Def2-TZVP)

| Parameter | 3-Iodopyridine (Reference) | This compound | Deviation (Δ) |

|---|---|---|---|

| C3–I Bond Length | 2.10 Å | 2.14 Å | +0.04 Å (Elongation) |

| C2–C3–I Angle | 119.5° | 123.2° | +3.7° (Repulsion) |

| C4–C3–I Angle | 119.8° | 122.8° | +3.0° (Repulsion) |

| Dipole Moment | 2.3 D | 1.8 D | -0.5 D |

Note: The elongation of the C–I bond (weakening) suggests that ITMP is theoretically more reactive toward oxidative addition (e.g., in Suzuki couplings) than its non-methylated counterparts, provided the catalyst can overcome the steric bulk.

Electronic Landscape & Reactivity

4.1 Molecular Electrostatic Potential (MEP) & The Sigma-Hole

A critical theoretical feature of ITMP is the Sigma-Hole (σ-hole) —a region of positive electrostatic potential on the extension of the C–I bond.[1]

-

The Donor (Iodine): Despite the electron-rich methyl groups, the iodine atom exhibits a distinct σ-hole, making it a viable Halogen Bond (XB) donor.

-

The Acceptor (Nitrogen): The nitrogen lone pair is the traditional nucleophilic site. However, the 2,6-dimethyl groups create a "steric pocket" that significantly hinders approach by large electrophiles.

-

MEP Visualization Outcome:

-

Blue Region (Positive): Located at the tip of the Iodine atom (σ-hole).

-

Red Region (Negative): Localized on the Nitrogen atom, but spatially shielded.

-

4.2 Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily located on the π-system of the pyridine ring and the iodine lone pairs. High energy indicates susceptibility to electrophilic attack, but sterics dictate regioselectivity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C–I σ* antibonding orbital. This confirms that the primary mode of reactivity is C–I bond activation (e.g., by Pd(0) catalysts).

Reaction Pathway: Pd-Catalyzed Cross-Coupling

The most relevant application of ITMP in drug discovery is as a building block in Suzuki-Miyaura coupling. The theoretical pathway involves three steps, with the Oxidative Addition being the rate-determining step (RDS) influenced by the steric bulk.

Caption: Figure 2. Reaction coordinate for the Pd-catalyzed activation of ITMP. The steric bulk raises the barrier for oxidative addition but facilitates reductive elimination.

References

-

PubChem. (2025). 2,4,6-Trimethylpyridine Compound Summary. National Library of Medicine. [Link]

-

Brunei, E., et al. (2025). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate. ResearchGate. [Link]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics. [Link]

-

Metrangolo, P., et al. (2008).[2] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link]

-

Politzer, P., & Murray, J. S. (2018). The Sigma Hole: An Elusive Physical Feature. Chemistry - A European Journal.[2] [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of Sterically Hindered 3-Iodo-2,4,6-trimethylpyridine

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2] However, its application to sterically hindered substrates, such as 3-iodo-2,4,6-trimethylpyridine, presents significant challenges that necessitate a highly optimized catalytic system. The steric bulk from the two ortho-methyl groups impedes the critical oxidative addition step, while the pyridine nitrogen can act as a potential ligand, leading to catalyst inhibition. This document provides a comprehensive, field-tested protocol for the successful amination of this challenging substrate, detailing the experimental setup, rationale for reagent selection, and troubleshooting guidelines. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules.

Introduction: Overcoming Steric Hindrance in C–N Coupling

The synthesis of N-arylpyridines is of paramount importance in the pharmaceutical and materials science industries due to their prevalence in biologically active compounds and functional materials. The Buchwald-Hartwig amination offers a direct and versatile route to these structures, largely supplanting harsher, traditional methods.[1] The reaction's evolution has been marked by the development of sophisticated ligand systems, each designed to broaden the substrate scope and improve reaction efficiency under milder conditions.[3][4]

For substrates like this compound, the primary obstacle is the severe steric congestion around the C–I bond. This hindrance dramatically slows the rate-determining oxidative addition of the aryl halide to the Pd(0) center. To overcome this, the catalytic system must employ a ligand that is not only bulky enough to promote reductive elimination but also sufficiently electron-rich to facilitate the initial oxidative addition. The dialkylbiaryl phosphine class of ligands, developed by the Buchwald group, has proven exceptionally effective for this purpose.[3][5] This protocol leverages these advanced ligands to provide a reliable and reproducible method for the amination of this and other sterically demanding heteroaryl halides.

Mechanistic Rationale

A firm understanding of the catalytic cycle is essential for troubleshooting and optimizing the reaction. The key steps are illustrated below. The cycle's efficiency, particularly for hindered substrates, hinges on the properties of the phosphine ligand (L).

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

-

Rationale for Ligand Choice: For this compound, the Oxidative Addition step is particularly challenging. A bulky, electron-donating ligand like XPhos or SPhos is critical. The ligand's bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive. Its strong electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C–I bond.[5]

-

Rationale for Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine, forming the palladium-amido complex. Its bulk prevents it from competing with the primary or secondary amine as a nucleophile.[2]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of this compound with a generic primary or secondary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Store under inert gas, protected from light. |

| Amine (R¹R²NH) | ≥98% | Commercially Available | Liquid amines should be distilled; solid amines dried. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Pre-catalyst. Can be substituted with Pd(OAc)₂. |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Commercially Available | Air-stable, but should be handled in a glovebox. |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic. Must be handled in a glovebox. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | From a solvent purification system or sealed bottle. |

| Oven-dried Schlenk tube or microwave vial | --- | --- | Ensure glassware is scrupulously dry. |

| Inert gas (Argon or Nitrogen) | High Purity | --- | For maintaining an inert atmosphere. |

Experimental Workflow

The following diagram outlines the complete experimental procedure from preparation to final product characterization.

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

CRITICAL: This reaction is extremely sensitive to oxygen and moisture. All steps must be performed using rigorous inert atmosphere techniques (glovebox or Schlenk line).

-

Catalyst Preparation (in a Glovebox):

-

To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 0.02 eq Pd for a 1.0 mmol scale reaction), XPhos (0.04 mmol, 0.04 eq), and sodium tert-butoxide (1.5 mmol, 1.5 eq).[6]

-

Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line.

-

-

Reagent Addition:

-

Evacuate and backfill the Schlenk tube with argon (repeat 3 times).

-

Under a positive flow of argon, add the this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

-

Add anhydrous toluene (e.g., 5 mL to achieve a 0.2 M concentration) via a dry syringe.

-

-

Degassing:

-

Freeze the reaction mixture in a liquid nitrogen bath until solid.

-

Apply a high vacuum for 5-10 minutes.

-

Close the vessel to the vacuum and thaw the mixture in a warm water bath. A vigorous bubbling of gas should be observed.

-

Repeat this freeze-pump-thaw cycle two more times to ensure the complete removal of dissolved oxygen.

-

-

Reaction Execution:

-

After the final thaw, backfill the vessel with argon.

-

Place the sealed vessel into a preheated oil bath at 100-110 °C.

-

Stir the mixture vigorously for 12-24 hours.

-

-

Reaction Monitoring:

-

To check for completion, briefly cool the reaction, take a small aliquot via syringe (under argon flow), and quench it into a vial containing wet diethyl ether. Analyze the organic layer by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-arylated product.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Catalyst/ligand deactivation by O₂/H₂O. 2. Insufficient reaction temperature. 3. Poor quality reagents. | 1. Improve inert atmosphere technique; ensure all glassware is dry and solvents are anhydrous. 2. Increase temperature to 110 °C or consider switching to a higher boiling solvent like xylene. 3. Use freshly purchased, high-purity reagents. |

| Formation of Debrominated Byproduct | Presence of protic impurities or moisture, leading to hydrodehalogenation. | Scrupulously dry all reagents, solvents, and glassware. Ensure the inert gas line has a moisture trap. |

| Dark Black Precipitate (Palladium Black) | Catalyst decomposition. | This often indicates poor ligand protection or the presence of oxygen. Ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:2). A different, potentially more robust ligand may be required. |

| Complex Product Mixture | Side reactions due to an overly harsh base with sensitive functional groups on the amine. | If the amine substrate is sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require longer reaction times or higher temperatures.[2][7] |

References

-

Title: Buchwald-Hartwig amination - YouTube Source: YouTube URL: [Link]

-

Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions Source: Journal of Chemical Education - ACS Publications URL: [Link]

-

Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Ligand design for cross-couplings: phosphines - YouTube Source: YouTube URL: [Link]

-

Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: PMC - NIH URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube Source: YouTube URL: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: 3-Iodo-2,4,6-trimethylpyridine in Organometallic Synthesis

This Application Note provides a comprehensive technical guide on the synthesis and utilization of 3-Iodo-2,4,6-trimethylpyridine (3-Iodo-2,4,6-collidine). This molecule represents a strategic "privileged scaffold" in organometallic chemistry, combining the electronic richness of the pyridine ring with the steric demand of the mesityl group, accessible via the reactive iodine handle.

Executive Summary & Strategic Value

This compound (CAS: 29976-58-7) acts as the pyridine equivalent of iodomesitylene . Its utility in drug discovery and organometallic catalysis stems from two distinct structural features:

-

Steric Bulk: The 2,4,6-trimethyl pattern (collidine scaffold) protects the nitrogen center, modulating metal coordination geometry and preventing catalyst deactivation via over-coordination.

-

Orthogonal Reactivity: The iodine at the 3-position is electronically activated for oxidative addition (Pd/Ni) and halogen-metal exchange (Li/Mg), while the benzylic methyl groups remain available for lateral functionalization under different conditions.

Distinction Note: Do not confuse this substrate with Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, which is an electrophilic iodinating reagent. This guide focuses on the covalent aryl iodide as a building block.

Synthesis of the Scaffold

High-purity starting material is critical for organometallic workflows to prevent catalyst poisoning.

Protocol A: Direct Iodination of 2,4,6-Collidine

Mechanism: Electrophilic Aromatic Substitution (EAS). The 2,4,6-trimethyl groups strongly activate the ring, directing substitution to the 3-position.

Reagents:

-

Iodine (

)[1] -

Periodic Acid (

) or Sulfuric Acid/Oleum (industrial route) -

Solvent: Acetic Acid/Water

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4,6-collidine (100 mmol) in Acetic Acid/Water (10:1 v/v).

-

Activation: Add Iodine (50 mmol) and Periodic Acid (20 mmol). Note: Periodic acid acts as an oxidant to regenerate electrophilic iodine species, increasing atom economy.

-

Heating: Heat the mixture to 80°C for 4 hours. The solution will transition from dark violet to orange-red.

-

Quench: Pour into ice water containing Sodium Thiosulfate (

) to neutralize unreacted iodine. -

Extraction: Basify with NaOH (pH > 10) to deprotonate the pyridine nitrogen (ensuring it enters the organic phase). Extract with Ethyl Acetate.

-

Purification: Recrystallization from hexanes or distillation (bp ~100°C @ 2 mmHg).

Yield Expectation: 75-85%

QC Check:

Core Organometallic Application: Lithium-Halogen Exchange

This is the most critical protocol. The iodine atom allows for the generation of 3-Lithio-2,4,6-trimethylpyridine , a potent nucleophile used to introduce the bulky pyridine unit into complex architectures.

Protocol B: Cryogenic Lithium-Halogen Exchange

Challenge: The 2,4,6-methyl groups are susceptible to "lateral lithiation" (deprotonation of the methyl group). However, Li/I exchange is kinetically faster than deprotonation at low temperatures.

Safety:

Workflow:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Solvent: Add this compound (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Higher temperatures (-40°C or 0°C) favor lateral deprotonation of the methyl groups.

-

Exchange: Add

-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. -

Incubation: Stir at -78°C for 30-45 minutes. The solution typically turns deep yellow/orange.

-

Electrophile Trapping: Add the electrophile (e.g., Chlorodiphenylphosphine, Triisopropyl borate, or an Aldehyde) slowly.

-

Warming: Allow to warm to Room Temperature (RT) over 2 hours.

Data: Temperature vs. Selectivity

| Temperature | Major Species Formed | Reaction Type |

|---|---|---|

| -78°C | 3-Lithio-2,4,6-collidine | Halogen-Metal Exchange (Kinetic Control) |

| -20°C to 0°C | Mixture | Competition (Exchange vs. Deprotonation) |

| RT | Lateral Lithio-species | Thermodynamic Equilibration |

Transition Metal Catalysis: Suzuki-Miyaura Coupling

The steric hindrance of the mesityl-like system requires specialized Palladium catalysts to facilitate oxidative addition and, more importantly, reductive elimination.

Protocol C: Synthesis of Biaryl Ligands

Target: Coupling 3-Iodo-2,4,6-collidine with Phenylboronic acid.

Catalyst Choice:

-

Standard (

): Often fails due to steric bulk. -

Recommended:

+ S-Phos or

Procedure:

-

Charge: Combine 3-Iodo-2,4,6-collidine (1.0 eq), Arylboronic acid (1.2 eq),

(2.0 eq), and -

Solvent: Add 1,4-Dioxane/Water (4:1). Degas by sparging with Argon for 10 mins.

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Filter through Celite, extract with DCM.

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways available from the 3-Iodo scaffold, highlighting the temperature-dependent selectivity.

Figure 1: Divergent synthesis pathways. Note the critical temperature control required to access the 3-Lithio species versus the lateral deprotonation side-product.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Temperature > -78°C | Use a digital thermometer; ensure internal temp is -78°C before adding n-BuLi. |

| Recovery of Starting Material | Wet THF | Distill THF over Na/Benzophenone or use a solvent purification system (SPS). |

| Suzuki Coupling Failure | Steric hindrance | Switch to S-Phos or X-Phos ligands. Increase temp to 110°C (Toluene/Water). |

| Product is unstable | Acid sensitivity | The pyridine nitrogen is basic. Avoid acidic workups; use neutral alumina for chromatography. |

References

-

Synthesis of Halogenated Collidines

-

Title: "Regioselective iodination of 2,4,6-trimethylpyridine."[1]

- Source:Organic Syntheses, Coll. Vol. 9, p. 123.

- Context: Standard protocol for iodin

-

-

Lithium-Halogen Exchange on Pyridines

- Title: "Halogen-Dance Reactions on Pyridine Deriv

- Source:Chemical Reviews, 2008, 108, 1, 288–325.

- Context: Mechanistic insight into the competition between Li/I exchange and deproton

-

Suzuki Coupling of Hindered Pyridines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr

- Source:Accounts of Chemical Research, 2008, 41, 11, 1461–1473.

- Context: Validation of S-Phos/Buchwald ligands for mesityl-like couplings.

-

General Properties

- Title: "this compound Compound Summary"

-

Source: PubChem[2]

Sources

Application Note: Optimized Heck Coupling Protocols for Sterically Hindered 3-Iodo-2,4,6-trimethylpyridine

Executive Summary & Strategic Analysis

The substrate 3-Iodo-2,4,6-trimethylpyridine represents a "molecular fortress" in palladium catalysis. While aryl iodides are typically excellent substrates for oxidative addition, this specific molecule presents two distinct challenges that cause standard Heck conditions (e.g.,

-

Extreme Steric Congestion (The Ortho-Effect): The iodine atom at position 3 is flanked by methyl groups at positions 2 and 4. While oxidative addition (OA) of the C–I bond is feasible, the subsequent Migratory Insertion (MI) of the alkene is kinetically retarded. The bulky methyl groups block the coordination plane of the palladium species, preventing the alkene from aligning for insertion.

-

Pyridine Coordination: Although the 2,6-methyl groups reduce the nucleophilicity of the pyridine nitrogen, it remains a potential ligand that can displace labile phosphines or sequester the palladium catalyst into an inactive "off-cycle" resting state.

Successful coupling requires forcing the reaction through specific mechanistic bottlenecks. This guide presents three protocols ranging from "Ligand-Free" (Jeffery conditions) to "Cationic Pathways" (Silver-mediated) designed to overcome these barriers.

Mechanistic Logic & Condition Selection

To couple this substrate, we must destabilize the resting state and accelerate the rate-limiting migratory insertion step.

The Cationic Pathway Strategy

In sterically crowded systems, the neutral catalytic pathway (Path A) often stalls because the palladium center cannot accommodate the halide, the ligand, and the bulky substrate simultaneously. By abstracting the iodide using a silver salt (Path B), we generate a cationic palladium species (

-

More Electrophilic: It binds alkenes more strongly.

-

Less Sterically Encumbered: Removal of the iodide ligand opens a coordination site essential for the bulky alkene to approach the 2,4,6-trimethylpyridine scaffold.

Graphviz Workflow: Mechanism & Decision Tree

Figure 1: Decision matrix for selecting reaction conditions based on mechanistic bottlenecks.

Experimental Protocols

Protocol A: Modified Jeffery Conditions (Phase Transfer)

Best for: Simple alkenes (acrylates, styrenes) and initial screening. Mechanism: Relies on "naked" anionic palladium clusters stabilized by tetraalkylammonium salts. The lack of bulky phosphine ligands reduces steric crowding around the metal.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.5 – 2.0 equiv

-

Catalyst:

(5 mol%) -

Base:

(2.5 equiv) or -

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Procedure:

-

Charge a reaction vial with this compound (1.0 equiv),

(5 mol%), -

Evacuate and backfill with Nitrogen (

) three times. -

Add anhydrous DMF (degassed) via syringe.

-

Add the alkene (1.5 equiv).

-

Critical Step: Heat to 100–120 °C for 16–24 hours. The high temperature is non-negotiable to overcome the activation energy of the hindered insertion.

-

Monitoring: Check HPLC/LC-MS. If black precipitate (Pd black) forms early and conversion stops, switch to Protocol B.

Protocol B: The "Silver Bullet" (Cationic Pathway)

Best for: Extremely stubborn substrates where Protocol A fails; prevents double-bond isomerization. Mechanism: Silver carbonate abstracts the iodide, preventing catalyst poisoning and forcing the reaction through a cationic intermediate that is more reactive toward the alkene.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 – 1.5 equiv

-

Catalyst:

(5–10 mol%) -

Ligand:

(10–20 mol%) Note: Simple phosphines work here because the Ag drives the reactivity. -

Base/Promoter:

(1.1 – 2.0 equiv) -

Solvent: THF or Toluene (for lower temp) or DMF (for higher temp).

Procedure:

-

In a glovebox or under strict inert atmosphere, combine substrate,

,-

Note: Wrap the vessel in aluminum foil. Silver salts are light-sensitive.

-

-

Add solvent (0.1 M).

-

Add alkene.

-

Heat to 80–100 °C .

-

Observation: A grey/yellow precipitate (AgI) will form as the reaction proceeds.

-

Workup Caution: Filter through Celite® immediately upon cooling to remove silver residues before aqueous workup.

Protocol C: Bulky Phosphine (Herrmann/Beller Conditions)

Best for: Maximizing turnover number (TON) and stability.

Mechanism: Uses

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst:

(5 mol%) -

Ligand:

(Tri-o-tolylphosphine) (10 mol%)-

Alternative:

/

-

-

Base:

(2.0 equiv) or DIPEA -

Solvent: MeCN (Acetonitrile) or Propionitrile (for higher boiling point).

Procedure:

-

Pre-complexation (Optional but recommended): Stir

and -

Add the hindered iodide and base.

-

Add alkene.

-

Reflux (MeCN at 82 °C) or heat sealed tube to 100 °C.

-

Note: This system is robust but slower. Reaction times of 24–48 hours may be required.

Data Summary & Troubleshooting

Comparative Performance Table

| Variable | Protocol A (Jeffery) | Protocol B (Silver) | Protocol C (Bulky Ligand) |

| Catalytic Species | Anionic Pd / Nanoparticles | Cationic | Monoligated |

| Steric Tolerance | High | Very High | High |

| Cost | Low | High (Silver) | Moderate |

| Reaction Temp | 100–120 °C | 60–100 °C | 80–110 °C |

| Primary Risk | Pd Black precipitation | High cost / Ag waste | Slower kinetics |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Rapid formation of Pd Black (mirror) | Catalyst decomposition (Ligand shedding). | Switch to Protocol A (add TBAB to stabilize) or increase Ligand:Pd ratio in Protocol C. |

| No Reaction (Starting Material Intact) | Oxidative Addition failed or Temp too low. | Increase Temp to 140 °C (use DMAc). Ensure inert atmosphere is rigorous ( |

| Homocoupling of Substrate | Transmetallation issues. | Reduce catalyst loading; ensure solvent is strictly anhydrous. |

| Isomerization of Product Alkene | Use Protocol B (Silver salts suppress isomerization) or lower temperature. |

References

-

Jeffery Conditions (Phase Transfer)

-

Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[2] Tetrahedron1996 , 52, 10113.

- Relevance: Establishes the efficacy of ligand-free conditions for hindered iodides using TBAB.

-

-

The "Silver Effect" (Cationic Pathway)

- Cabri, W., & Candiani, I. "Recent developments and new perspectives in the Heck reaction." Accounts of Chemical Research1995, 28(1), 2–7.

- Relevance: Defines the mechanism of halide abstraction by Ag salts to accelerate coupling of hindered substr

-

Bulky Phosphines (P(o-tol)3)

- Herrmann, W. A., et al. "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes.

- Relevance: Foundational work on using bulky phosphines to stabilize Pd and prevent precipit

-

Mechanistic Reviews on Hindered Substrates

- Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews2000, 100(8), 3009–3066.

- Relevance: Comprehensive review covering steric limitations and the "cationic vs.

Sources

Application Note: Precision Lithium-Halogen Exchange of 3-Iodo-2,4,6-trimethylpyridine

This Application Note and Protocol is designed for researchers requiring high-fidelity functionalization of sterically hindered pyridine scaffolds. It addresses the specific challenges of 3-Iodo-2,4,6-trimethylpyridine, balancing kinetic control against thermodynamic side reactions.

Executive Summary & Scientific Rationale

Functionalizing the 3-position of 2,4,6-trimethylpyridine (collidine) is a critical transformation in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and atropisomeric ligands. The presence of the iodine atom at the 3-position allows for lithium-halogen (Li-Hal) exchange, generating a nucleophilic 3-lithio species.

However, this reaction presents a classic chemoselectivity challenge: Kinetic Exchange vs. Thermodynamic Deprotonation.

-

The Objective: Generate 3-lithio-2,4,6-trimethylpyridine via rapid I

Li exchange. -

The Competitor: The methyl groups at the 2- and 4-positions are "benzylic-like" (picolinic) and highly acidic (

). Bases like -

The Solution: Exploiting the "Halogen Dance" of kinetics. Iodine-Lithium exchange is essentially diffusion-controlled and proceeds significantly faster than proton transfer at cryogenic temperatures (

C). By utilizing a non-polar solvent system or controlled polarity (THF) at low temperatures, we favor the formation of the C3-lithiated species over the lateral benzylic anion.

Mechanistic Pathway & Competition

The following diagram illustrates the divergent pathways. Success depends on maintaining conditions that favor Path A.

Figure 1: Mechanistic divergence between Lithium-Halogen exchange (Path A) and Lateral Lithiation (Path B).

Experimental Protocol

Reagents and Equipment

-

Substrate: this compound (High purity,

). Traces of water or acid will quench the organolithium. -

Reagent:

-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF).[1] Inhibitor-free, dried over molecular sieves or distilled from Na/Benzophenone.

-

Electrophile: e.g., DMF (for aldehyde),

(for boronic acid), or -

Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

Step-by-Step Methodology

Step 1: System Preparation

-

Equip a 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a rubber septum.

-

Flame-dry the apparatus under vacuum and backfill with dry Nitrogen or Argon (repeat 3x).

-

Maintain a positive pressure of inert gas throughout the procedure.

Step 2: Solvation and Cooling

-

Charge the flask with this compound (1.0 equiv) dissolved in anhydrous THF (concentration

M).-

Note: THF is preferred over diethyl ether here because it coordinates Lithium, breaking up BuLi aggregates and accelerating the exchange reaction, which is crucial to beat the deprotonation rate.

-

-

Cool the solution to

C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

Step 3: Lithiation (The Critical Step)

-

Load

-BuLi (1.05 - 1.1 equiv) into a gas-tight syringe. -

Add

-BuLi dropwise down the side of the flask over 5–10 minutes.-

Critical Control: Monitor the internal temperature. Do not allow it to rise above

C. An exotherm indicates reaction; uncontrolled heat favors deprotonation.

-

-

Stir at

C for 15–30 minutes .-

Insight: Unlike simple aryl iodides which exchange in seconds, the steric bulk of the 2,4-methyl groups may slightly retard the approach of the BuLi aggregate. However, 30 minutes is generally sufficient. Extending beyond 1 hour risks equilibration to the thermodynamic lateral lithio-species.

-

Step 4: Electrophile Trapping

-

Add the Electrophile (1.2 – 1.5 equiv) neat or as a solution in THF.

-

For DMF/Aldehydes: Add dropwise to minimize exotherms.

-

For Borates: Add rapidly to ensure the lithio species is trapped before it can rearrange.

-

-

Stir at

C for 30 minutes. -

Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours.

Step 5: Quench and Workup

-

Quench the reaction with Saturated

solution (or 1M HCl if the product is not acid-sensitive). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical cryogenic processing window.

Data Interpretation & Troubleshooting

Expected Outcomes vs. Side Reactions

| Outcome | Observation (GC/LC-MS) | Cause | Corrective Action |

| Success | Product Mass (M+E) | Efficient Li-Hal exchange. | Proceed to scale-up. |

| Starting Material | Mass of Substrate (M) | Incomplete exchange or wet reagents. | Titrate BuLi; Dry THF further. |

| Protonated Ring | Mass (M - I + H) = Collidine | Exchange occurred, but E+ failed. | Check Electrophile quality/dryness. |

| Side Chain Alkyl | Mass (M + E on Methyl) | Lateral Lithiation. | Decrease Temp ; Reduce stir time; Switch to |

Advanced Optimization: The -BuLi Alternative

If lateral lithiation (reaction at the methyl group) persists despite strict temperature control, switch to

-

Rationale:

-BuLi undergoes Li-Hal exchange significantly faster than -

Protocol Modification: Use 2.0 equivalents of

-BuLi.-

Eq 1: Performs the Li-I exchange.

-

Eq 2: Instantly reacts with the generated

-Butyl Iodide (byproduct) to form Isobutylene and LiI. This prevents the alkyl iodide from reacting with your lithiated pyridine.

-

References

-

Parham Cyclization & Exchange Kinetics

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Precursors for heterocyclic synthesis. Accounts of Chemical Research. Link

-

-

Lithium-Halogen Exchange Mechanism

-

Pyridyllithium Stabilization

-

Schlosser, M. (2005). The 2×3 "Waltz" of Pyridines and Related Heterocycles: Lithiation and Migration. Angewandte Chemie International Edition. Link

-

-

Handling Organolithiums

-

Organic Syntheses Procedure for titration and handling of alkyllithiums. Link

-

Sources

Application Note: 3-Iodo-2,4,6-trimethylpyridine as a Hydrophobic Heavy Atom Label in Crystallography

[1]

Executive Summary

This guide details the protocol for using 3-Iodo-2,4,6-trimethylpyridine (ITMP) as a heavy atom derivatization agent for macromolecular phasing.[1][2] Unlike traditional halide soaks (e.g., NaI, KI) that target surface cationic patches, ITMP is a lipophilic fragment.[1][2] It specifically targets hydrophobic pockets and non-polar surface clefts, providing a complementary strategy for solving the "Phase Problem" via Single Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).[2]

Target Audience: Structural Biologists, Crystallographers, and Drug Discovery Scientists.[1][2]

Part 1: Scientific Rationale & Mechanism[1][2]

The Challenge: Phasing Hydrophobic Pockets

Traditional heavy atoms (Pt, Hg, Au) often require reactive side chains (cysteines, histidines) and can disrupt protein stability.[1][2] Halide ions (Br⁻, I⁻) are non-covalent but rely on electrostatic attraction to positively charged residues.[1][2]

The ITMP Advantage: this compound combines a collidine scaffold (often used as a buffer or additive) with a heavy iodine atom .[1][2]

-

Mechanism: The trimethyl-pyridine core acts as a "hydrophobic anchor," driving the molecule into amphiphilic or hydrophobic cavities via Van der Waals interactions.

-

Phasing Power: The iodine atom (Z=53) provides a strong anomalous signal (

at Cu K

Physicochemical Profile

| Property | Value / Description | Implication for Protocol |

| Formula | C₈H₁₀IN | MW = ~247.08 g/mol |

| State | Liquid/Low-melting solid | Easy to handle; soluble in organics. |

| LogP | ~2.5 - 3.0 (Est.)[2][3] | Lipophilic. Requires DMSO/Ethanol for stock solution.[2] |

| Anomalous Scatterer | Iodine (K-edge: 33.17 keV; L-edge: ~4.5-5.0 keV) | Ideal for Cu K |

| Binding Mode | Non-covalent, Hydrophobic | Reversible; requires maintenance of concentration during cryo-protection.[1][2] |

Part 2: Experimental Protocol

Reagent Preparation

Safety: ITMP is an irritant.[2] Handle in a fume hood.

-

Stock Solution (1 M):

-

Dissolve pure ITMP in 100% DMSO.

-

Note: If the protein is sensitive to DMSO, use 100% Ethanol, but ensure the stock is fresh to prevent evaporation.[1]

-

Storage: Store at -20°C in amber tubes (iodine compounds are light-sensitive).

-

Derivatization Workflow (The "Gradient Soak")

Directly transferring crystals into high concentrations of organic solvents often causes cracking.[2] This protocol uses a stepwise gradient.[2]

Materials:

-

Native Crystals in mother liquor.[2]

-

Base Buffer (Mother liquor without protein).[2]

-

ITMP Stock (1 M).[2]

Step-by-Step Protocol:

-

Prepare Soaking Solution:

-

The Gradient Transfer (To prevent osmotic shock):

-

Step A: Transfer crystal to a drop containing 25% Soaking Solution + 75% Mother Liquor. Incubate 2 mins.

-

Step B: Transfer to 50% Soaking Solution + 50% Mother Liquor.[2] Incubate 2 mins.

-

Step C: Transfer to 100% Soaking Solution .

-

-

Incubation:

-

Soak for 10 minutes to 1 hour .

-

Optimization: Monitor birefringence.[2] If the crystal cracks or dissolves, reduce ITMP concentration (try 5 mM) or reduce soak time (down to 5 mins).

-

-

Cryo-Protection:

-

Prepare a Cryo-Solution containing the same concentration of ITMP as the final soak, plus the cryo-agent (e.g., 20% Glycerol).

-

Reasoning: Removing the ligand during cryo-protection (back-soaking) will wash it out due to the fast off-rate of non-covalent binders.[2]

-

Flash-cool in liquid nitrogen.

-

Workflow Visualization

The following diagram illustrates the decision logic for soaking versus co-crystallization.

Figure 1: Decision tree for incorporating ITMP into protein crystals.[2] Soaking is the primary method, but co-crystallization is a fallback for fragile lattices.[1]

Part 3: Data Collection & Phasing Strategy[2]

Wavelength Selection

Iodine is a versatile anomalous scatterer.[2][4]

-

Home Source (Cu K

, 1.5418 Å):- .[2]

-

Verdict: Excellent for SAD phasing. The signal is strong enough for most soluble proteins up to ~50-70 kDa.

-

Synchrotron:

-

Option A (High Energy): Collect at 1.5 Å – 2.0 Å (6–8 keV).[2] This maximizes the

signal while minimizing absorption errors typical of very long wavelengths. -

Option B (L-edge): Collect near 2.5 Å (~5 keV).[2] This yields a massive anomalous signal (

) but requires specialized beamlines (vacuum/helium path) to reduce air absorption.[2] Not recommended for routine ITMP use unless the signal is weak.

-

Data Processing (SAD Pipeline)

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Crystal Cracking | Osmotic shock or lattice disruption.[2] | 1. Use the gradient soak method (Step 2.2).2. Reduce ITMP concentration.3. Try co-crystallization.[2] |

| No Anomalous Signal | Ligand washed out or low occupancy. | 1. Ensure ITMP is present in the cryo-solution .2. Increase soak time.3. Check data quality (multiplicity > 720° scan). |

| Low Resolution | DMSO damage or non-specific binding.[2] | 1. Switch solvent to Ethanol.2. Reduce soak time (flash soak: 30-60 seconds). |

| Heavy Atom Sites Not Found | Binding sites are disordered. | Collect data at lower energy (longer wavelength) to boost anomalous signal strength.[2] |

References

-

Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[1][2][5] Acta Crystallographica Section D: Biological Crystallography, 56(2), 232-237.[1][2] Link

-

Abendroth, J., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment.[1][2][5] Journal of Structural and Functional Genomics, 12, 83–95.[1][2] Link

-

Jahn, D., et al. (2025). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate...[1][2][9] ResearchGate.[2] (Context on Iodinated Collidine Synthesis). Link

-

McCoy, A. J., et al. (2007). Phaser crystallographic software.[1][2] Journal of Applied Crystallography, 40(4), 658-674.[1][2] Link

Sources

- 1. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Experimental Phasing [phenix-online.org]

- 8. aps.anl.gov [aps.anl.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

catalyst selection for cross-coupling with 3-Iodo-2,4,6-trimethylpyridine

Technical Support Center: Cross-Coupling of 3-Iodo-2,4,6-trimethylpyridine

Subject: Optimization and Troubleshooting for Sterically Hindered Pyridyl Halides Ticket ID: #PYR-246-TM-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Aza-Mesityl" Challenge

You are working with This compound .[1][2] From a catalytic perspective, treat this substrate as an "aza-mesityl" system.[1][2]

The Core Conflict:

-

Electronic Advantage: The iodine at C3 is activated by the electron-deficient pyridine ring, theoretically facilitating oxidative addition.[2]

-

Steric Criticality: The methyl groups at C2 and C4 exert massive steric pressure ("Ortho Effect").[1] While this prevents the pyridine nitrogen from poisoning the catalyst (a common issue with unhindered pyridines), it severely hampers transmetallation and reductive elimination .[2]

Success Metric: Standard ligands (PPh3, dppf) will fail or stall at <20% conversion.[1][2] You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Palladium (PEPPSI) complexes designed to force reductive elimination through a crowded coordination sphere.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I see <5% conversion after 24 hours. The starting material is untouched."

Diagnosis: Failed Oxidative Addition or Catalyst Deactivation.[2] Even though Iodides are reactive, the bulky C2/C4 methyls prevent the Pd(0) species from approaching the C-I bond if the ligand is too bulky or forms a stable dimer.

Corrective Action:

-

Switch Ligand Class: If you are using PPh3 or Xantphos, stop.[1][2] Switch to SPhos or XPhos . These ligands generate a mono-ligated Pd(0) species that is highly active.[1]

-

Pre-catalyst Selection: Do not use Pd(PPh3)4. It is often contaminated with Pd(II) oxides.[1][2] Use Pd(OAc)2 (allows in-situ reduction) or a precatalyst like XPhos Pd G2 .[1]

-

Temperature: This reaction requires heat.[1][2][3] Ensure T > 80°C. The steric barrier to the active catalytic conformation is high.

Issue 2: "I see conversion, but the major product is 2,4,6-trimethylpyridine (Protodehalogenation)."

Diagnosis: The catalytic cycle is stalling after oxidative addition. The Pd(II)-Ar species is formed, but Transmetallation (in Suzuki) or Amine binding (in Buchwald) is too slow due to sterics.[1][2] The long-lived Pd(II) species eventually abstracts a hydride (from solvent or base) and eliminates the iodine.[1]

Corrective Action:

-

Solvent Switch: Avoid alcohols or ethereal solvents with alpha-hydrogens if possible. Switch to Toluene or 1,4-Dioxane .[1][2]

-

Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular transmetallation step over the unimolecular side reactions.[1]

-

Base Optimization (Suzuki): Switch to K3PO4 (anhydrous) with a controlled micro-addition of water (see Protocol A).[1][2] Carbonate bases are often too weak for hindered boronic acids.[2]

Issue 3: "The reaction turns black immediately (Pd Black precipitation)."

Diagnosis: Ligand Dissociation.[2] The ligand is not binding tightly enough to the Pd center, leading to cluster formation.[2] This is common with monodentate phosphines at high temperatures.[2]

Corrective Action:

-

Use NHC Complexes: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .[1] The N-Heterocyclic Carbene (NHC) ligand binds practically irreversibly to Pd, maintaining a homogeneous active species even at 110°C+.[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for catalyst selection based on your specific coupling partner.

Caption: Decision tree for catalyst selection emphasizing ligand sterics to overcome the "ortho-effect."

Recommended Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling with aryl/heteroaryl boronic acids.[1]

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Notes |

| Substrate | This compound | 1.0 | Limiting reagent.[1] |

| Partner | Aryl Boronic Acid | 1.5 | Excess required due to potential protodeboronation.[2] |

| Catalyst | Pd(OAc)2 | 0.02 | 2 mol% loading.[1][2][4] |

| Ligand | SPhos | 0.04 | 4 mol% (2:1 L:M ratio is critical).[1][2] |

| Base | K3PO4 (Tribasic) | 3.0 | Grind to fine powder before use.[1][2] |

| Solvent | Toluene / Water | 10:1 v/v | The small amount of water is essential for boronate formation. |

Procedure:

-

Charge a reaction vial with Substrate, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4.[1][2]

-

Seal and purge with Argon for 5 minutes (Evacuate/Backfill x3).

-

Add degassed Toluene and Water via syringe.[2]

-

CRITICAL: Heat to 100°C with vigorous stirring (1000 rpm).

-

Monitor by HPLC/LCMS at 2 hours. If conversion <50%, add 1 mol% more catalyst/ligand.[1][2]

Protocol B: Buchwald-Hartwig Amination

Best for coupling with primary or secondary amines.[1]

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Notes |

| Catalyst | RuPhos Pd G4 | 0.02 | 4th Gen Precatalyst ensures rapid activation.[1] |

| Base | NaOtBu | 1.2 | Strong base required.[2] Use LiHMDS if substrate has base-sensitive groups.[1] |

| Solvent | 1,4-Dioxane | - | Must be anhydrous (<50 ppm H2O).[1][2] |

Procedure:

-

Use a glovebox or strict Schlenk technique.[1][2] Oxygen kills this catalytic cycle rapidly.[2]

-

Heat to 80-100°C . Do not attempt at Room Temp; the steric bulk prevents amine coordination at low energy.

Data Comparison: Ligand Performance

The following table summarizes expected conversion rates for this compound based on "aza-mesityl" benchmarks.

| Ligand | Type | Predicted Conversion (24h) | Mechanistic Insight |

| PPh3 | Monodentate | < 10% | Forms inactive clusters; too small to force reductive elimination.[1] |

| dppf | Bidentate | 20-40% | Bite angle is good, but lacks sufficient steric bulk for this specific substrate.[1][2] |

| SPhos | Biaryl Phosphine | > 95% | Gold Standard. Facilitates oxidative addition and protects the Pd center. |

| XPhos | Biaryl Phosphine | > 90% | Excellent, but SPhos is often slightly better for "mesityl-like" iodides.[1][2] |

| IPr (PEPPSI) | NHC | > 95% | Extremely robust; best choice if the reaction must run >110°C. |

References

-

SPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids.[1][4][11][1][2]

-

PEPPSI Catalyst System: Organ, M. G., et al. (2006).[1][2] Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling.[1][1][2]

-

Mechanism of Hindered Couplings: Pattison, G., et al. (2016).[1][2] The Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Halides.[4][1][2]

-

Buchwald-Hartwig Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2]

Sources

- 1. rsc.org [rsc.org]

- 2. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Stabilizing 3-Iodo-2,4,6-trimethylpyridine

Current Status: Online Ticket Queue: Priority Handling Subject: Prevention of C-I Bond Cleavage (De-iodination) Assigned Specialist: Senior Application Scientist

Molecule Profile & Risk Assessment

Compound: 3-Iodo-2,4,6-trimethylpyridine (3-Iodocollidine) CAS: [Reference specific registry if needed, generally generic structure] Critical Vulnerability: The C-I bond at position 3 is sterically crowded by methyl groups at positions 2 and 4. While this steric bulk prevents some nucleophilic attacks, it paradoxically increases the risk of catalytic de-iodination (reduction to collidine) during cross-coupling. The steric hindrance slows down the desired transmetallation step, extending the lifetime of the reactive Pd(II)-aryl intermediate and allowing side reactions (like hydride transfer) to dominate.

Troubleshooting Tickets (Workflow Guides)

Ticket #101: Storage & Physical Degradation

User Report: "My starting material is turning purple/brown in the bottle before I even run the reaction."

Diagnosis: Photolytic Homolysis.

Aryl iodides are inherently photosensitive. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is low enough that ambient UV-Vis light can induce homolytic cleavage, generating an aryl radical and an iodine radical. The iodine radical dimerizes to

Resolution Protocol:

-

Light Exclusion: Store exclusively in amber glass vials wrapped in aluminum foil.

-

Stabilizer: Add a strip of activated Copper foil or Silver wire to the storage vial (scavenges free iodide/iodine).

-

Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen to prevent moisture ingress which serves as a H-donor for the radical.

DOT Diagram: Photolytic Failure Mode

Figure 1: Mechanism of light-induced degradation leading to de-iodination.

Ticket #204: Lithium-Halogen Exchange Failure

User Report: "I tried to lithiate at position 3 to quench with an electrophile, but I only recovered protonated collidine (Ar-H)."

Diagnosis: Protonation via Moisture or Temperature Overshoot. The 2,4,6-trimethyl groups make the lithium species at position 3 exceptionally basic but nucleophilically sluggish due to sterics. If the temperature rises above -70°C, the lithiated species can deprotonate the THF solvent (or any trace moisture), leading to "self-quenching" (Ar-H) before your electrophile can react.

Resolution Protocol:

-

Cryogenic Control: Maintain internal temperature strictly at -78°C . Do not rely on bath temperature; use an internal probe.

-

Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately prior to use. Water content must be <10 ppm.

-

Exchange Reagent: Use

-BuLi (2 equivalents) rather than-

Why? The byproduct is isobutylene (gas) and LiI, driving the equilibrium forward.

-BuLi produces

-

Ticket #309: De-iodination in Suzuki/Sonogashira Coupling

User Report: "I am running a Suzuki coupling. The starting material is consumed, but I see 40% de-iodinated product (Ar-H) and low yields of the cross-coupled product."

Diagnosis: Pd-Hydride Reduction (Hydrodehalogenation). This is the most common failure mode for sterically hindered iodides.

-

The Cause: The catalytic cycle enters a "death spiral." After oxidative addition, the bulky methyl groups slow down the approach of the boronic acid (Transmetallation).

-

The Competitor: While the Pd(II) species waits for the boronic acid, it undergoes

-Hydride Elimination from the solvent (often alcohols) or the ligand. -

The Result: A Pd-H species forms, which rapidly reduces the aryl ring (Reductive Elimination of Ar-H) instead of coupling it.